Cas no 922015-09-6 (N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide)

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide
- N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]thiophene-2-carboxamide
- N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide
- 922015-09-6
- N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide
- AKOS024636048
- F2282-0438
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- Inchi: 1S/C18H22N2O5S2/c1-24-15-10-13-5-7-20(12-14(13)11-16(15)25-2)27(22,23)9-6-19-18(21)17-4-3-8-26-17/h3-4,8,10-11H,5-7,9,12H2,1-2H3,(H,19,21)
- InChI Key: FBHNIIJFPLGOHG-UHFFFAOYSA-N
- SMILES: C1(C(NCCS(N2CCC3=C(C2)C=C(OC)C(OC)=C3)(=O)=O)=O)SC=CC=1
Computed Properties
- Exact Mass: 410.09701415g/mol
- Monoisotopic Mass: 410.09701415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 609
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 122Ų
N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2282-0438-2mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2282-0438-15mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2282-0438-10μmol |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2282-0438-3mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2282-0438-20μmol |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2282-0438-5μmol |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2282-0438-5mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2282-0438-25mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2282-0438-2μmol |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2282-0438-20mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}thiophene-2-carboxamide |
922015-09-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide Related Literature
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
Additional information on N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide
Professional Introduction to N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide (CAS No. 922015-09-6)
N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 922015-09-6, represents a novel molecular entity with a unique structural framework that combines elements of heterocyclic chemistry and sulfonamide functionality. The presence of a tetrahydroisoquinoline moiety in its structure suggests potential biological activity, particularly in the context of neurological and cardiovascular applications. This introduction aims to provide a comprehensive overview of the compound's chemical properties, synthetic pathways, and its relevance in contemporary research.
The molecular architecture of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide is characterized by a thiophene ring connected to an amide group, which is further substituted with a sulfonylethyl chain terminated by a tetrahydroisoquinoline scaffold. The 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline ring is particularly noteworthy, as it has been extensively studied for its pharmacological properties. Tetrahydroisoquinoline derivatives are known for their involvement in various biological processes, including the modulation of neurotransmitter systems and the inhibition of certain enzymes associated with metabolic disorders.
In recent years, there has been a surge in interest regarding the development of small molecules that can interact with biological targets in novel ways. The sulfonamide moiety in N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide adds another layer of complexity to its potential biological activity. Sulfonamides are well-documented for their role as bioisosteres and have been incorporated into numerous pharmacologically active compounds due to their ability to enhance binding affinity and metabolic stability. The combination of these structural features makes this compound a promising candidate for further investigation in drug discovery.
The synthesis of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the tetrahydroisoquinoline core through Pictet-Spengler condensation or Bischler-Napieralski cyclization. Subsequent functionalization steps include the introduction of the dimethoxy group at the 6 and 7 positions of the tetrahydroisoquinoline ring. This is followed by the construction of the sulfonylethyl side chain through nucleophilic substitution reactions involving appropriate sulfonic acid derivatives.
The thiophene ring is then incorporated via amide bond formation between the sulfonylethyl group and a thiophene carboxylic acid derivative. Each step in this synthetic pathway must be carefully optimized to ensure high yield and purity. Advanced techniques such as chromatography and spectroscopic methods are employed to monitor reaction progress and isolate the desired product. The synthesis process highlights the compound's complexity and underscores the importance of meticulous chemical manipulation in pharmaceutical research.
The pharmacological potential of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide has been explored in several recent studies. Research indicates that this compound may exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters like dopamine and serotonin. The presence of the tetrahydroisoquinoline scaffold suggests potential applications in treating neurological disorders characterized by imbalances in these neurotransmitter systems.
Furthermore, preliminary studies have suggested that this compound may have cardiovascular benefits. Tetrahydroisoquinoline derivatives have been shown to interact with ion channels and receptors that play a role in blood pressure regulation and heart rhythm modulation. The sulfonamide group may enhance these effects by improving solubility and tissue penetration. These findings make N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}thiophene-2-carboxamide an attractive candidate for further development into a therapeutic agent for cardiovascular diseases.
In addition to its potential therapeutic applications, this compound also serves as a valuable scaffold for medicinal chemists to explore new chemical entities. By modifying various functional groups within its structure, researchers can generate libraries of derivatives with tailored biological activities. Such libraries are essential for high-throughput screening programs aimed at identifying lead compounds for drug development.
The computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between N-{6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin- -)sulfonyle ethyl -carboxamide (CAS No.922015-09-6) and its biological targets. These studies provide insights into binding affinities and enzyme interactions at an atomic level. By integrating experimental data with computational predictions, researchers can refine their understanding of how this compound exerts its effects on cellular pathways.
The future direction of research on N-{6,7-dimethoxy-1, Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems./ motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortex motor cortexmotor cortmotor cortmotor cortmotor cortmotor cortmotor cortmotor cortmotor cortmotor cortmotor cortmotor cortmotor cortmotor cor。}tetrahyDihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction with various neurotransmitter systems.Dihydroxyphenethylamine-like scaffolds exhibit significant promise as therapeutic agents due to their interaction
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